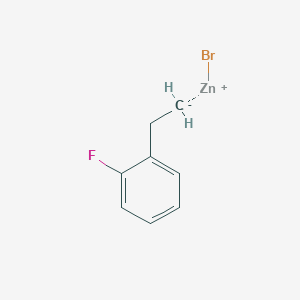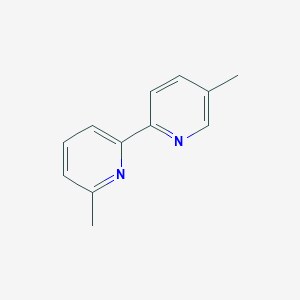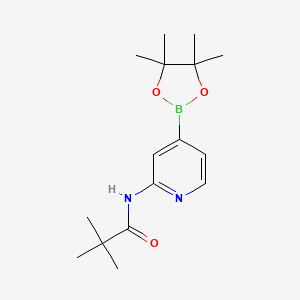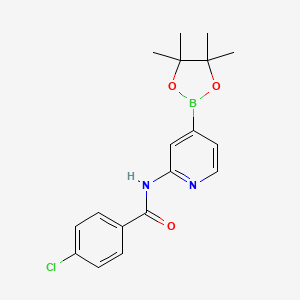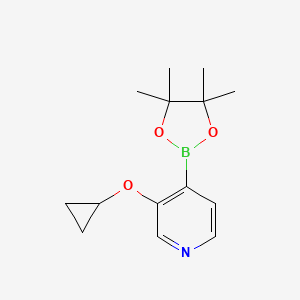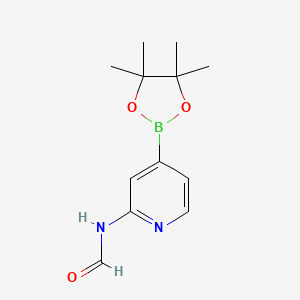
2-(Acetoxy)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both acetoxy and boronic acid pinacol ester functionalities makes it a versatile intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester typically involves the following steps:
-
Borylation of Pyridine Derivatives: : The initial step involves the borylation of pyridine derivatives. This can be achieved through various methods, including halogen-metal exchange followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium-catalyzed C-H or C-F borylation .
-
Acetylation: : The acetylation of the pyridine derivative is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetoxy group at the desired position on the pyridine ring.
-
Formation of Pinacol Ester: : The final step involves the formation of the pinacol ester by reacting the boronic acid derivative with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetoxy)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
-
Suzuki–Miyaura Coupling: : This is the most common reaction involving this compound. It involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
-
Protodeboronation: : This reaction involves the removal of the boronic acid group, typically using a radical approach. It is often paired with other transformations such as Matteson–CH2–homologation .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Applications De Recherche Scientifique
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
-
Organic Synthesis: : It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
-
Medicinal Chemistry: : The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Material Science: : It is used in the development of advanced materials, including polymers and electronic materials.
-
Biological Research: : The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions:
-
Suzuki–Miyaura Coupling: : The boronic acid pinacol ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
-
Protodeboronation: : The boronic acid group is removed through a radical mechanism, often facilitated by radical initiators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is unique due to the presence of both acetoxy and boronic acid pinacol ester functionalities, which provide versatility in various chemical transformations. Its ability to participate in Suzuki–Miyaura coupling reactions makes it particularly valuable in organic synthesis.
Propriétés
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKXQZRCGGAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
